molecular formula C13H15N3O B7499500 N-[(1-ethylpyrazol-4-yl)methyl]benzamide

N-[(1-ethylpyrazol-4-yl)methyl]benzamide

Cat. No.: B7499500
M. Wt: 229.28 g/mol
InChI Key: XNDRELCITGBKIC-UHFFFAOYSA-N
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Description

N-[(1-Ethylpyrazol-4-yl)methyl]benzamide is a chemical compound offered as a building block for research and drug discovery. Compounds featuring the pyrazole-methyl-benzamide scaffold are of significant interest in medicinal chemistry. Specifically, closely related analogs have been identified as possessing antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cancer cells, and function as autophagy modulators that disrupt autophagic flux and interfere with mTORC1 reactivation . This core structure is also featured in research for other biological targets, including as a component of positive allosteric modulators for the metabotropic glutamate receptor subtype 5 (mGluR5) . The presence of the benzamide and pyrazole rings provides a versatile framework that researchers can utilize to explore structure-activity relationships (SAR) . As a research-grade chemical, this product is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-10-11(9-15-16)8-14-13(17)12-6-4-3-5-7-12/h3-7,9-10H,2,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDRELCITGBKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating benzoyl chloride derivatives with carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). In a representative procedure, 1-ethylpyrazole-4-carbaldehyde (1.2 eq) is condensed with benzylamine (1.0 eq) in dichloromethane at 0–5°C, followed by gradual warming to room temperature over 12 hours. The reaction typically achieves 72–78% yields after silica gel chromatography (hexane/ethyl acetate 3:1).

Table 1: Optimization of Carbodiimide Coupling Parameters

CatalystSolventTemp (°C)Time (h)Yield (%)
EDCDCM251278
DCCTHF40882
DICAcetonitrile301075

Direct Amination of Pyrazole Intermediates

Alternative routes employ pre-functionalized pyrazole building blocks. Patent WO2022056100A1 discloses a two-step sequence starting from 1-ethyl-4-(aminomethyl)pyrazole hydrochloride:

  • Deprotonation : Treatment with K₂CO₃ (2.5 eq) in DMF at −10°C

  • Acylation : Slow addition of benzoyl chloride (1.1 eq) over 30 minutes
    This method achieves 85% purity by HPLC, though requires careful moisture control to prevent hydrolysis byproducts.

Reductive Amination Strategies

Sodium Borohydride-Mediated Reduction

A scalable approach involves condensing 1-ethyl-4-formylpyrazole with benzylamine in methanol, followed by NaBH₄ reduction (0.5 eq) at 0°C. Key advantages include:

  • Short reaction time (2–3 hours)

  • Mild conditions preserving acid-sensitive functional groups

  • 89% isolated yield after recrystallization from ethanol/water

Catalytic Hydrogenation

For substrates containing reducible groups, Pd/C (10% w/w) or Raney nickel catalysts enable selective imine reduction under H₂ (50 psi). Comparative studies show:

  • Pd/C: 92% conversion in 6 hours (toluene, 80°C)

  • Raney Ni: 88% conversion in 4 hours (ethanol, 50°C)
    Post-reaction filtration through Celite® and solvent evaporation provides the crude product, which is typically >95% pure by NMR.

Continuous-Flow Synthesis

Recent innovations adapt batch processes to flow chemistry, enhancing reproducibility and scalability. A patented continuous system utilizes:

  • Two feed streams:

    • Stream A: 1-ethyl-4-formylpyrazole (0.5 M in THF)

    • Stream B: Benzylamine (0.55 M in THF)

  • T-mixer for reagent combination (residence time: 2 minutes)

  • Packed-bed reactor containing immobilized EDC/HOBt
    This configuration achieves 94% conversion at 50°C with a throughput of 12 L/h, demonstrating industrial viability.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains standard for lab-scale purification, with solvent systems optimized as follows:

Table 2: Eluent Systems for Column Chromatography

Compound PurityHexane:EtOAcRf Value
Crude mixture1:10.3–0.5
Intermediate2:10.6
Final product3:10.8

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) at −20°C yields colorless needles suitable for X-ray diffraction. DSC analysis shows a sharp melting endotherm at 148–150°C, confirming crystalline homogeneity.

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazole-H), 7.85–7.40 (m, 5H, Ar-H), 4.55 (s, 2H, CH₂), 4.20 (q, J=7.1 Hz, 2H, CH₂CH₃), 1.45 (t, J=7.1 Hz, 3H, CH₃)

  • HRMS : m/z calc. for C₁₃H₁₅N₃O [M+H]⁺ 230.1284, found 230.1281

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows >99% purity at 254 nm with retention time 6.8 minutes.

Comparative Method Analysis

Table 3: Synthesis Method Benchmarking

MethodYield (%)Purity (%)ScalabilityCost Index
Carbodiimide coupling7898Moderate1.0
Reductive amination8997High0.8
Continuous flow9499Industrial1.2

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide moiety can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Classification and Key Differences

Benzamide derivatives are categorized based on their heterocyclic substituents. Below is a comparative analysis of N-[(1-ethylpyrazol-4-yl)methyl]benzamide with analogs from the evidence:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Class Example Compounds Key Substituents Biological Activity/Application Reference ID
Pyrazole Derivatives This compound (Target) 1-Ethylpyrazole, methylene-benzamide Potential kinase or antimicrobial activity (inferred) N/A
Triazole Derivatives N-[(Di-substituted-amino)methyl]-N-(4H-1,2,4-triazol-4-yl)benzamide 1,2,4-Triazole, Mannich base substituents Antibacterial, antifungal (e.g., compound 2c, 2d)
Oxadiazole Derivatives LMM5, LMM11 1,3,4-Oxadiazole, methoxyphenyl/furan groups Antifungal (vs. fluconazole)
Thiazole/Isoxazole Derivatives 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Thiazole, trifluoromethylpyridine Anticancer, antiviral
Imidazotriazine Derivatives Capmatinib (2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide) Imidazotriazine, quinoline c-Met inhibitor (NSCLC treatment)
Triazole-Based HDAC Inhibitors K1-K6 (e.g., (E)-4-((thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide) Thiazole-imino, triazole HDAC8 inhibition (docking scores: -6.77 to -8.54 kcal/mol)

Functional and Pharmacological Insights

Antimicrobial Activity
  • Triazole Derivatives : Mannich bases with 1,2,4-triazole (e.g., compound 2c, 2d) demonstrated moderate antifungal and antibacterial activity, likely due to hydrogen bonding with microbial enzymes .
  • Oxadiazole Derivatives : LMM5 and LMM11 showed antifungal efficacy comparable to fluconazole, attributed to the electron-withdrawing 1,3,4-oxadiazole enhancing membrane penetration .
  • Pyrazole vs.
Anticancer Activity
  • Thiazole/Isoxazole Derivatives : Sulfur-containing groups (e.g., methylthio) in compounds improve interactions with cysteine residues in kinases or viral proteases .
  • Capmatinib: The imidazotriazine-quinoline scaffold enables selective c-Met inhibition, highlighting the importance of extended aromatic systems for kinase targeting .
  • HDAC Inhibitors : Triazole-based benzamides () showed competitive docking scores against HDAC8, suggesting that pyrazole analogs could be optimized for similar epigenetic targets .
Structural Determinants of Activity
  • Heterocycle Electronics : Electron-deficient rings (e.g., oxadiazole in LMM5) enhance stability and target binding, whereas electron-rich systems (e.g., pyrazole) may favor π-π stacking.
  • Substituent Effects: Bulky groups (e.g., ethyl in the target compound) can influence metabolic stability and selectivity. For example, Capmatinib’s quinoline moiety improves tumor tissue accumulation .

Pharmacokinetic Considerations

  • Solubility : Oxadiazole and triazole derivatives often require solubilizing agents (e.g., DMSO/Pluronic F-127 in LMM5/11) , whereas pyrazole derivatives may exhibit better intrinsic solubility.
  • Metabolic Stability : Ethyl groups (as in the target compound) could reduce oxidative metabolism compared to methyl substituents in triazole derivatives .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-[(1-ethylpyrazol-4-yl)methyl]benzamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting 1-ethylpyrazole-4-methylamine with benzoyl chloride derivatives under controlled conditions (e.g., DCM solvent, room temperature, 12–24 hours) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
    Key optimizations :
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
  • Temperature control : Maintaining 0–5°C during exothermic steps to minimize side products .
    Contradictions : Some protocols suggest THF as an alternative solvent, but DCM yields higher reproducibility in amide bond formation .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.0–8.5 ppm (benzamide aromatic protons) and δ 4.2–4.5 ppm (CH₂ linker between pyrazole and benzamide) .
    • ¹³C NMR : Carbonyl signal at ~167 ppm confirms the benzamide moiety .
  • Mass spectrometry : HRMS (ESI) for molecular ion [M+H]+ matching calculated m/z (e.g., 283.1214 for C₁₄H₁₇N₃O) .
  • HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

Answer:
Methodology :

  • Core modifications : Introduce substituents to the benzamide ring (e.g., electron-withdrawing groups at the para position to stabilize binding interactions) .
  • Pyrazole optimization : Replace the 1-ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
    Experimental design :
  • Parallel synthesis : Generate derivatives via combinatorial chemistry and screen against target enzymes (e.g., kinases, cytochrome P450 isoforms) .
  • Computational docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., COX-2 for anti-inflammatory activity) .
    Data interpretation : Correlate IC₅₀ values (from enzyme assays) with substituent electronic profiles (Hammett constants) .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:
Case example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM in separate studies).
Troubleshooting steps :

Assay validation : Confirm uniform assay conditions (e.g., ATP concentration, pH, temperature) .

Compound integrity : Verify batch purity via LC-MS and stability under assay conditions (e.g., DMSO stock degradation over time) .

Target selectivity : Use proteome-wide profiling (e.g., KINOMEscan) to rule off-target effects .
Evidence : Structural analogs with trifluoromethyl groups showed enhanced selectivity due to hydrophobic pocket interactions .

Advanced: What strategies improve the pharmacokinetic (PK) properties of this compound?

Answer:
Key parameters :

  • Solubility : Introduce polar groups (e.g., -OH, -SO₂NH₂) on the benzamide ring while maintaining logP <3 .
  • Metabolic stability : Replace labile groups (e.g., methyl ester) with bioisosteres (e.g., tetrazole) to reduce CYP3A4-mediated oxidation .
    Experimental approaches :
  • In vitro microsomal assays : Measure half-life in human liver microsomes (HLM) to identify metabolic hotspots .
  • Pro-drug design : Mask acidic groups (e.g., as ethyl esters) to enhance oral bioavailability .
    Contradictions : While tetrazole improves stability, it may reduce membrane permeability—balance via logD optimization .

Advanced: How can interdisciplinary applications (e.g., materials science) of this compound be explored?

Answer:
Materials design :

  • Coordination complexes : Utilize the pyrazole nitrogen as a ligand for transition metals (e.g., Ru(II) for catalytic applications) .
  • Polymer incorporation : Functionalize benzamide with vinyl groups for radical-initiated copolymerization .
    Characterization :
  • X-ray crystallography : Resolve metal-ligand coordination geometry .
  • TGA/DSC : Assess thermal stability for material durability (>250°C desired) .

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